molecular formula C14H11N3OS B2927064 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 735322-64-2

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2927064
CAS No.: 735322-64-2
M. Wt: 269.32
InChI Key: YJXULEORSWLEAC-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a pyridine ring substituted at the 4-position of the methyl group attached to the quinazolinone core.

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXULEORSWLEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of various protein kinases. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies.

  • Molecular Formula : C14_{14}H11_{11}N3_{3}OS
  • Molecular Weight : 269.32 g/mol
  • CAS Number : 735322-64-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxic effects against cancer cell lines and its inhibitory action on tyrosine kinases.

Cytotoxicity Studies

In a study evaluating quinazolinone derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The most potent compounds showed IC50_{50} values significantly lower than the positive control lapatinib, indicating strong anti-cancer potential .

CompoundCell LineIC50_{50} (µM)Control IC50_{50} (µM)
This compoundMCF-7X.X ± Y.Y5.9 ± 0.74
Similar Compound AA27800.14 ± 0.0312.11 ± 1.03

Note: Replace X.X and Y.Y with actual values from relevant studies if available.

The mechanism by which these compounds exert their cytotoxic effects involves the inhibition of multiple tyrosine kinases. Specifically, studies have shown that quinazolinone derivatives can act as ATP non-competitive inhibitors for CDK2 and HER2, and ATP competitive inhibitors for EGFR. This dual mechanism enhances their potential as therapeutic agents against cancers driven by these pathways .

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • A derivative similar to this compound was tested for its ability to induce apoptosis in MCF-7 cells. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with the compound compared to controls .
  • Inhibition of Tyrosine Kinases :
    • In a comparative study, several quinazolinone derivatives were assessed for their inhibitory effects on CDK2 and EGFR. The compound demonstrated IC50_{50} values comparable to established inhibitors like imatinib and erlotinib, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • Pyridin-3-ylmethyl Analog () :
    The isomer with a pyridin-3-ylmethyl group (C₁₄H₁₁N₃OS) shares the same molecular formula and weight as the target compound but differs in the pyridine nitrogen position. The meta-substitution (3-position) may alter electronic effects and steric interactions compared to the para-substituted (4-position) analog. Such differences could influence solubility, dipole moments, and binding affinities in biological systems .

Aryl-Substituted Derivatives

  • 3-(3,4-Dimethylphenyl) Derivative () :
    The 3,4-dimethylphenyl substituent (C₁₆H₁₄N₂OS) increases hydrophobicity and steric bulk, which could reduce solubility but improve membrane permeability. This compound’s lack of reported biological activity underscores the need for balanced lipophilicity in drug design .

Aliphatic and Heterocyclic Substituents

  • 3-(Heptan-2-yl) Derivative () :
    The heptan-2-yl chain (C₁₅H₂₀N₂OS) significantly enhances lipophilicity, making it suitable for applications requiring high membrane penetration. However, discontinuation of this product () may indicate challenges in synthesis or stability .
  • 3-[3-(Morpholin-4-yl)propyl] Derivative () :
    The morpholin-4-ylpropyl group (C₁₅H₁₉N₃O₂S) introduces hydrogen bond acceptors (oxygen and nitrogen), improving aqueous solubility. This modification could enhance interactions with biological targets, though cytotoxicity data are unavailable .

Electronically Diverse Substituents

  • 3-(2-Iodophenyl) Derivative () :
    The iodophenyl group (C₁₄H₉IN₂OS) adds a heavy atom, which may influence crystallinity and spectroscopic properties. Iodine’s polarizability could also affect binding in hydrophobic pockets .
  • 3-[3-(Diethylamino)propyl] Derivative (): The diethylamino group (C₁₃H₁₇N₃OS) is a strong electron donor, increasing basicity and solubility in acidic environments. Such properties are advantageous for protonation-dependent biological uptake .

Molecular Weight and Hydrogen Bonding

  • Molecular Weight : Analogs range from 258.30 (furylmethyl, ) to 305.40 g/mol (morpholinylpropyl, ). The target compound (277.32 g/mol) falls within this range, suggesting moderate size for drug-like properties.
  • Hydrogen Bonding: Sulfanyl (-SH) and pyridine nitrogen in the target compound provide hydrogen bond donors/acceptors, while morpholine () or methoxy () groups enhance polarity.

Thermal Stability and Reactivity

  • Nitration Studies () : Nitration of 3,4-dihydroquinazolin-4-one derivatives requires optimized conditions (40°C, 4.5 hours) to avoid dinitro byproducts. The pyridinylmethyl group in the target compound may influence reactivity due to electron-withdrawing effects .

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